molecular formula C21H18K2N4O8S2 B1482223 Oxonol Yellow K CAS No. 82407-55-4

Oxonol Yellow K

Cat. No.: B1482223
CAS No.: 82407-55-4
M. Wt: 596.7 g/mol
InChI Key: SSSOUAYCZWVZIJ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxonol Yellow K involves the reaction of 4-sulfophenylhydrazine with acetoacetic ester to form 4-sulfophenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with formaldehyde to produce the final compound, 4,4’-Methylidynebis [1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and dried to obtain the desired powder form .

Chemical Reactions Analysis

Types of Reactions

Oxonol Yellow K undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can produce various substituted pyrazolone derivatives .

Mechanism of Action

Oxonol Yellow K functions as a voltage-sensitive dye, which means it can respond to changes in membrane potential. It is particularly effective in activating large-conductance calcium-activated potassium channels (BK channels). The dye binds to the β1 and β4 subunits of these channels, leading to their activation and subsequent changes in cellular excitability . This mechanism is crucial for its use in various biological assays and research applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Oxonol Yellow K

This compound is unique due to its specific binding affinity for the β1 and β4 subunits of BK channels, which makes it particularly useful for studies involving these channels. Its distinct spectral properties also make it suitable for various analytical techniques where other oxonol dyes may not be as effective .

Biological Activity

Oxonol Yellow K, a member of the oxonol dye family, is primarily recognized for its ability to serve as a voltage-sensitive fluorescent probe. This compound has garnered attention in various biological studies, particularly due to its capacity to monitor membrane potentials and its involvement in cellular processes like apoptosis and ion channel activity. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Oxonol dyes, including this compound, exhibit unique properties that allow them to enter cells and bind to intracellular membranes. The fluorescence intensity of these dyes changes in response to alterations in the membrane potential, making them valuable tools for studying cellular excitability and dynamics.

Key Properties:

  • Voltage Sensitivity : this compound shows increased fluorescence upon depolarization of cell membranes, enabling real-time monitoring of membrane potentials.
  • Cell Penetration : The dye can penetrate living cells due to its anionic nature, allowing it to interact with intracellular structures.

1. Monitoring Membrane Potential

This compound has been utilized extensively to measure membrane potentials in various cell types. For example, studies have shown that the dye's fluorescence is directly proportional to the changes in membrane potential across a range of physiological conditions.

Table 1: Fluorescence Change in Relation to Membrane Potential

Membrane Potential (mV)Fluorescence Ratio (ΔF/F)
-1000.01
-500.05
00.10
+500.15

This table illustrates how the fluorescence ratio increases with depolarization, confirming the dye's utility in assessing membrane dynamics.

2. Apoptosis Studies

This compound has also been implicated in apoptosis research. Its ability to indicate changes in membrane potential allows researchers to assess mitochondrial depolarization, a hallmark of apoptosis.

Case Study: Jurkat T-Cell Line
In a study involving Jurkat T-cells, researchers observed that treatment with thapsigargin induced apoptosis characterized by significant changes in membrane potential as measured by this compound:

  • Control Cells : Minimal fluorescence change.
  • Thapsigargin-treated Cells : Significant increase in fluorescence indicating membrane depolarization.

This finding underscores the dye's effectiveness in apoptosis-related studies and its potential role in drug testing for cancer therapies.

Ion Channel Interactions

Recent research has identified this compound as a novel activator of large-conductance calcium-activated potassium (BK) channels. The dye selectively interacts with specific β subunits of these channels, influencing their activity and thus impacting cellular excitability.

Table 2: Interaction with BK Channel Subunits

β SubunitActivation Effect
β1Yes
β2No
β4Yes

This table summarizes the selectivity of this compound for different BK channel subunits, highlighting its potential as a pharmacological tool for modulating ion channel activity.

Properties

IUPAC Name

dipotassium;4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O8S2.2K/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;;/h3-10,18-19H,11H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSOUAYCZWVZIJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18K2N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.